molecular formula C13H17N3O2 B7587488 1-(2,3-dimethoxyphenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine

1-(2,3-dimethoxyphenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine

Cat. No. B7587488
M. Wt: 247.29 g/mol
InChI Key: XWIOHHVXWBOUTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,3-dimethoxyphenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine, commonly known as DPMA, is a chemical compound that belongs to the class of phenethylamines. It is a potent and selective agonist for the trace amine-associated receptor 1 (TAAR1) and has been studied for its potential therapeutic applications in various neurological and psychiatric disorders.

Mechanism of Action

DPMA exerts its effects by binding to and activating the 1-(2,3-dimethoxyphenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine receptor, which is expressed in various regions of the brain. Activation of 1-(2,3-dimethoxyphenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine leads to the modulation of neurotransmitter release, including dopamine, serotonin, and glutamate. This modulation results in the regulation of various physiological processes such as mood, cognition, and reward.
Biochemical and Physiological Effects
DPMA has been shown to enhance cognitive function and memory in animal models. It has also been shown to have anxiolytic and antidepressant-like effects. DPMA has been shown to modulate the activity of dopaminergic and glutamatergic systems in the brain, which are implicated in various neurological and psychiatric disorders.

Advantages and Limitations for Lab Experiments

DPMA has several advantages for use in lab experiments. It is a selective agonist for 1-(2,3-dimethoxyphenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine, which allows for the specific modulation of neurotransmitter release. DPMA is also stable and can be easily synthesized in the lab. However, DPMA has several limitations. It is not water-soluble, which limits its use in in vivo experiments. DPMA is also a potent ligand for 1-(2,3-dimethoxyphenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine, which can lead to receptor desensitization with prolonged use.

Future Directions

There are several future directions for the study of DPMA. One direction is the development of more water-soluble analogs of DPMA for in vivo experiments. Another direction is the investigation of the effects of DPMA on other neurotransmitter systems, such as the GABAergic and cholinergic systems. DPMA could also be studied in combination with other drugs for potential therapeutic applications in various neurological and psychiatric disorders.

Synthesis Methods

DPMA can be synthesized using a modified version of the Mannich reaction. The reaction involves the condensation of 2,3-dimethoxybenzaldehyde, pyrazole, and formaldehyde in the presence of a catalyst such as hydrochloric acid. The resulting product is then reduced using sodium borohydride to yield DPMA.

Scientific Research Applications

DPMA has been studied for its potential therapeutic applications in various neurological and psychiatric disorders such as schizophrenia, depression, and drug addiction. Studies have shown that DPMA can modulate the activity of dopaminergic and glutamatergic systems in the brain, which are implicated in these disorders. DPMA has also been shown to enhance cognitive function and memory in animal models.

properties

IUPAC Name

1-(2,3-dimethoxyphenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2/c1-17-12-5-3-4-10(13(12)18-2)8-14-9-11-6-7-15-16-11/h3-7,14H,8-9H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWIOHHVXWBOUTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)CNCC2=CC=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,3-dimethoxyphenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.